molecular formula C17H16N2O2S B8787727 3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1186501-97-2

3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8787727
CAS No.: 1186501-97-2
M. Wt: 312.4 g/mol
InChI Key: MEIZQDAQFQGTJI-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

1186501-97-2

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-cyclobutylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H16N2O2S/c20-22(21,14-8-2-1-3-9-14)19-12-16(13-6-4-7-13)15-10-5-11-18-17(15)19/h1-3,5,8-13H,4,6-7H2

InChI Key

MEIZQDAQFQGTJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask under a nitrogen atmosphere was charged with magnesium turnings (155 mg, 6.38 mmol) and dry ether (5 mL). Bromocyclobutane (340 mg, 2.52 mmol) was added, followed by 1,2-dibromoethane (50 μL) and refluxing was observed after a few minutes of stirring. This mixture was then warmed back to reflux for 5 hours and then allowed to cool to room temperature. The Grignard reagent was then added to a THF solution (5 mL) of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (250 mg, 0.74 mmol) and NiCl2(dppf) (10 mg, 0.015 mmol). The mixture was heated at reflux for 16 hours and then allowed to cool to room temperature. The reaction mixture was quenched with saturated ammonium chloride solution and extracted with EtOAc (2×). The extracts were dried over sodium sulfate and concentrated. Flash 40 Biotage (40M cartridge, 3:1 hexane:EtOAc) afforded 3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (45 mg, 19%). m/z (APCI-pos) M+1=313.1.
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mg
Type
reactant
Reaction Step Four
[Compound]
Name
NiCl2(dppf)
Quantity
10 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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